N4-Benzyl-2,6-dichloroisonicotinamide: A Comprehensive Technical Overview
N4-Benzyl-2,6-dichloroisonicotinamide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties of N4-Benzyl-2,6-dichloroisonicotinamide, a halogenated pyridinamide. This document outlines its fundamental chemical data, a detailed, plausible synthetic route, and a generalized workflow for its preparation and characterization. Due to the limited publicly available data on the specific biological functions of this compound, this guide will focus on its chemical characteristics and synthesis.
Core Chemical Properties
N4-Benzyl-2,6-dichloroisonicotinamide is a derivative of isonicotinic acid, featuring two chlorine substituents on the pyridine ring and a benzyl group attached to the amide nitrogen. These structural features are anticipated to influence its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 182224-71-1 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O | [1] |
| Molecular Weight | 281.14 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 438.3 ± 45.0 °C (Predicted) | |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.80 ± 0.46 (Predicted) | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis Protocol
The synthesis of N4-Benzyl-2,6-dichloroisonicotinamide can be logically approached through a two-step process starting from 2,6-dichloroisonicotinic acid. The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with benzylamine.
Step 1: Synthesis of 2,6-dichloroisonicotinoyl chloride
This procedure is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
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2,6-dichloroisonicotinic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
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Anhydrous dichloromethane (DCM) or toluene
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM followed by the addition of oxalyl chloride.
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Add a catalytic amount of anhydrous DMF to the suspension.
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The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases and the solid dissolves, indicating the formation of the acyl chloride.
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After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N4-Benzyl-2,6-dichloroisonicotinamide
This step involves the nucleophilic acyl substitution of the synthesized 2,6-dichloroisonicotinoyl chloride with benzylamine.
Materials:
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2,6-dichloroisonicotinoyl chloride
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Benzylamine
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
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Dissolve the crude 2,6-dichloroisonicotinoyl chloride in an anhydrous solvent such as DCM or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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In a separate flask, prepare a solution of benzylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.
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Add the benzylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
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Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and benzylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N4-Benzyl-2,6-dichloroisonicotinamide.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of N4-Benzyl-2,6-dichloroisonicotinamide.
Caption: Generalized workflow for the synthesis and characterization of N4-Benzyl-2,6-dichloroisonicotinamide.
Biological Activity and Signaling Pathways
As of the current literature review, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for N4-Benzyl-2,6-dichloroisonicotinamide. While various substituted benzamides and nicotinamides have been investigated for a wide range of biological activities, including as enzyme inhibitors or receptor modulators, any potential biological role for this specific compound remains to be determined through future research. The structural similarity to other biologically active molecules suggests that it could be a candidate for screening in various assays.
The following diagram represents a hypothetical logical workflow for the initial biological screening of a novel compound like N4-Benzyl-2,6-dichloroisonicotinamide.
Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.
Conclusion
N4-Benzyl-2,6-dichloroisonicotinamide is a chemical entity for which basic physicochemical properties can be predicted and a reliable synthetic route can be proposed based on established organic chemistry principles. However, a comprehensive understanding of this molecule is currently limited by the absence of experimental data on its properties and, most notably, its biological activity. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are required to elucidate its potential role in medicinal chemistry and drug development.
